
6-Hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as esters and ketones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of a tricarboxylic acid precursor with hexanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the formation of ester bonds.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace one of the ester groups with another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new ester derivatives or other substituted products.
Applications De Recherche Scientifique
6-Hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-Hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ester groups can undergo hydrolysis, releasing active compounds that exert their effects on molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate
- 6-Methoxy-7-methyl-4-oxotridecane-4,5,6-tricarboxylate
- 6-Ethoxy-7-ethyl-4-oxotridecane-4,5,6-tricarboxylate
Uniqueness
This compound is unique due to its specific combination of hexyl and hexoxy groups, which confer distinct physical and chemical properties. These properties can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specialized applications that similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C28H47O8-3 |
|---|---|
Poids moléculaire |
511.7 g/mol |
Nom IUPAC |
6-hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate |
InChI |
InChI=1S/C28H50O8/c1-5-9-12-15-19-27(25(32)33,20-16-13-10-6-2)28(26(34)35,36-21-17-14-11-7-3)23(24(30)31)22(29)18-8-4/h23H,5-21H2,1-4H3,(H,30,31)(H,32,33)(H,34,35)/p-3 |
Clé InChI |
VWYPVBAZZXEGCV-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCC(CCCCCC)(C(=O)[O-])C(C(C(=O)CCC)C(=O)[O-])(C(=O)[O-])OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




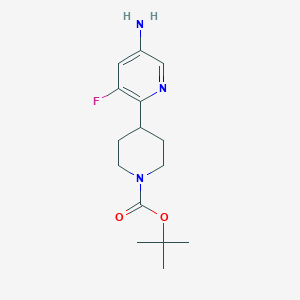
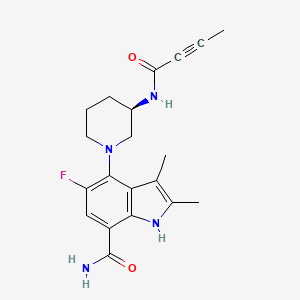
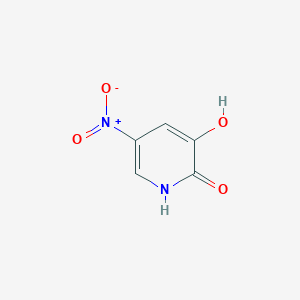
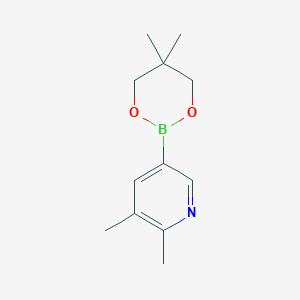


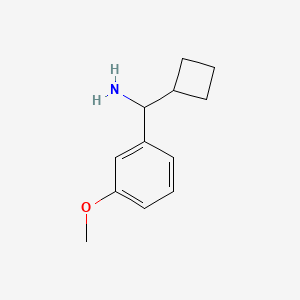
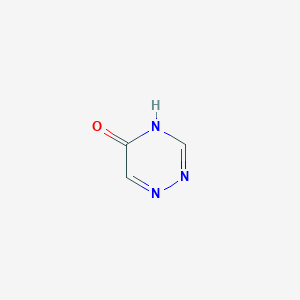

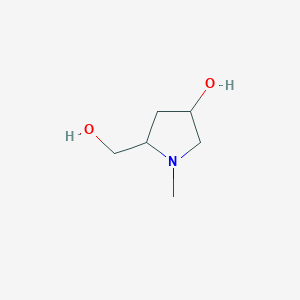
![(1S,3R,5R)-1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B12950139.png)
![[(4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl]acetic acid](/img/structure/B12950141.png)
